5-(2,2-Difluoroethoxy)pyrazine-2-carboxylic acid 5-(2,2-Difluoroethoxy)pyrazine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1174323-38-6
VCID: VC2847030
InChI: InChI=1S/C7H6F2N2O3/c8-5(9)3-14-6-2-10-4(1-11-6)7(12)13/h1-2,5H,3H2,(H,12,13)
SMILES: C1=C(N=CC(=N1)OCC(F)F)C(=O)O
Molecular Formula: C7H6F2N2O3
Molecular Weight: 204.13 g/mol

5-(2,2-Difluoroethoxy)pyrazine-2-carboxylic acid

CAS No.: 1174323-38-6

Cat. No.: VC2847030

Molecular Formula: C7H6F2N2O3

Molecular Weight: 204.13 g/mol

* For research use only. Not for human or veterinary use.

5-(2,2-Difluoroethoxy)pyrazine-2-carboxylic acid - 1174323-38-6

Specification

CAS No. 1174323-38-6
Molecular Formula C7H6F2N2O3
Molecular Weight 204.13 g/mol
IUPAC Name 5-(2,2-difluoroethoxy)pyrazine-2-carboxylic acid
Standard InChI InChI=1S/C7H6F2N2O3/c8-5(9)3-14-6-2-10-4(1-11-6)7(12)13/h1-2,5H,3H2,(H,12,13)
Standard InChI Key PBJZKVWVDFJTRA-UHFFFAOYSA-N
SMILES C1=C(N=CC(=N1)OCC(F)F)C(=O)O
Canonical SMILES C1=C(N=CC(=N1)OCC(F)F)C(=O)O

Introduction

Chemical Identity and Structure

5-(2,2-Difluoroethoxy)pyrazine-2-carboxylic acid is characterized by a pyrazine ring substituted with a carboxylic acid group at the 2-position and a 2,2-difluoroethoxy group at the 5-position. The compound features a six-membered aromatic heterocycle containing two nitrogen atoms (pyrazine), with functional groups that contribute to its chemical reactivity and potential biological activities .

Basic Identification Data

ParameterInformation
CAS Number1174323-38-6
Molecular FormulaC₇H₆F₂N₂O₃
Molecular Weight204.13 g/mol
SMILES Notationc1c(ncc(n1)OCC(F)F)C(=O)O
InChIInChI=1S/C7H6F2N2O3/c8-5(9)3-14-6-2-10-4(1-11-6)7(12)13/h1-2,5H,3H2,(H,12,13)
InChIKeyPBJZKVWVDFJTRA-UHFFFAOYSA-N

The structure consists of a pyrazine core with a carboxylic acid substituent positioned at C-2 and a 2,2-difluoroethoxy group at the C-5 position. The presence of the difluoroethoxy group is particularly significant as fluorine atoms can substantially alter the electronic properties, lipophilicity, and metabolic stability of compounds .

Physical and Chemical Properties

Understanding the physicochemical properties of 5-(2,2-difluoroethoxy)pyrazine-2-carboxylic acid is crucial for assessing its potential applications and handling requirements. The compound displays properties characteristic of heterocyclic carboxylic acids, with additional influences from the difluoroethoxy substituent.

Physical Properties

PropertyValue
Physical StateSolid
Flash Point146.6±27.9 °C
Boiling Point318.8±42.0 °C at 760 mmHg
Polarizability16.2±0.5 10⁻²⁴cm³
Density1.5±0.1 g/cm³
Vapor Pressure0.0±0.7 mmHg at 25°C

Chemical Reactivity

As a carboxylic acid derivative, 5-(2,2-difluoroethoxy)pyrazine-2-carboxylic acid can participate in various chemical reactions typical of carboxylic acids, including:

  • Esterification reactions with alcohols

  • Amide formation with amines

  • Reduction to corresponding alcohols

  • Salt formation with bases

The pyrazine ring, being electron-deficient due to the two nitrogen atoms, is susceptible to nucleophilic attack, particularly at positions 3 and 6. The difluoroethoxy group influences the electronic distribution in the molecule and may affect reactivity patterns .

Related Compounds and Derivatives

Several compounds structurally related to 5-(2,2-difluoroethoxy)pyrazine-2-carboxylic acid have been reported in the literature, providing context for understanding its potential properties and applications.

3-Amino-5-(2,2-difluoroethoxy)pyrazine-2-carboxylic Acid

This derivative features an additional amino group at the 3-position of the pyrazine ring. The amino group introduces additional hydrogen bonding capabilities and may alter the compound's physicochemical properties and biological activities .

5-(Difluoromethyl)pyrazine-2-carboxylic Acid

This related compound contains a difluoromethyl group directly attached to the pyrazine ring at the 5-position, rather than a difluoroethoxy group. This structural difference results in altered electronic and steric properties, potentially affecting binding interactions with biological targets .

5-(2,2-Difluoroethoxy)pyridine Derivatives

Pyridine analogs with similar substitution patterns have been investigated, such as 5-(2,2-difluoroethoxy)pyridine-3-carboxylic acid. These compounds feature a pyridine ring instead of pyrazine but maintain similar substituent patterns .

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